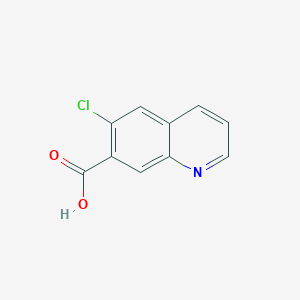
6-Chloro-7-quinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloroquinoline-7-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloroquinoline-7-carboxylic acid typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method is the reaction of 6-chloroquinoline with carbon dioxide under high pressure and temperature in the presence of a catalyst . Another approach involves the use of 6-chloroquinoline-7-carboxylic acid ethyl ester, which is hydrolyzed to yield the desired acid .
Industrial Production Methods: Industrial production of 6-chloroquinoline-7-carboxylic acid often employs large-scale chlorination and carboxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloroquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles, such as amines, to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases and other condensation products.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like amines, alcohols, or thiols in the presence of a base or a catalyst.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed:
Substitution Products: Various substituted quinoline derivatives with potential biological activities.
Oxidation Products: Quinoline N-oxides and other oxidized derivatives.
Condensation Products: Schiff bases and other condensation compounds.
Wissenschaftliche Forschungsanwendungen
6-Chloroquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-chloroquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substitution patterns.
Quinoline-7-carboxylic acid: Lacks the chlorine atom at the 6th position, resulting in different chemical properties and biological activities.
6-Fluoroquinoline-7-carboxylic acid:
Uniqueness: 6-Chloroquinoline-7-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H6ClNO2 |
|---|---|
Molekulargewicht |
207.61 g/mol |
IUPAC-Name |
6-chloroquinoline-7-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2/c11-8-4-6-2-1-3-12-9(6)5-7(8)10(13)14/h1-5H,(H,13,14) |
InChI-Schlüssel |
NZDFXFJQFJHPMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(C=C2N=C1)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13567285.png)
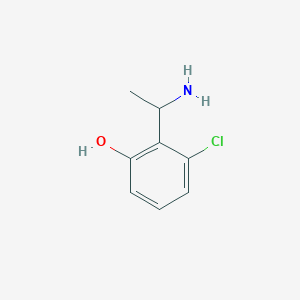
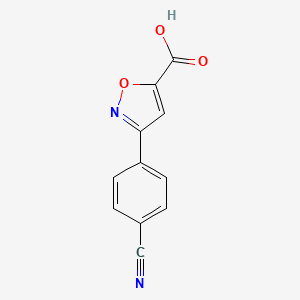
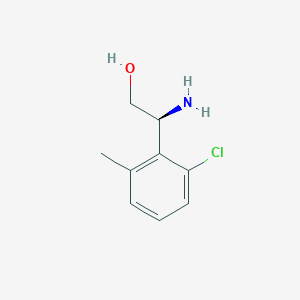
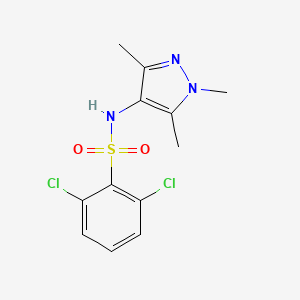
![2-[(Methylamino)methyl]-4-nitrophenol](/img/structure/B13567308.png)
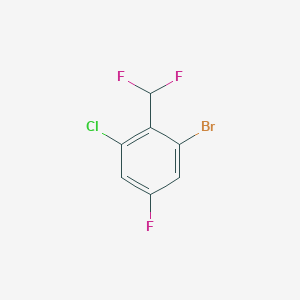
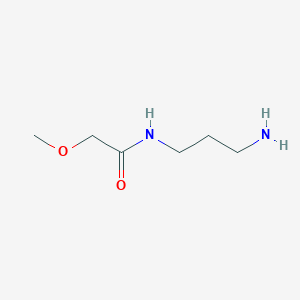
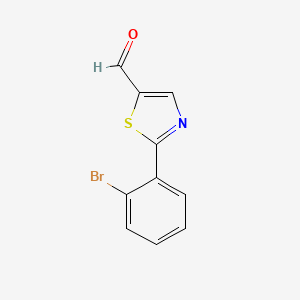


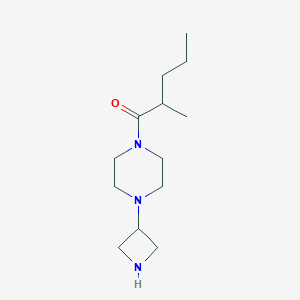

![2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile](/img/structure/B13567349.png)
